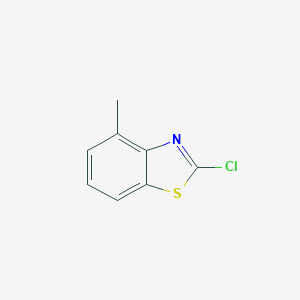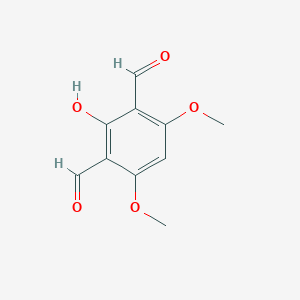
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one, also known as CDPK, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and material science.
Mechanism Of Action
The mechanism of action of (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one is not yet fully understood. However, it has been proposed that (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one reduces the production of prostaglandins, which are responsible for causing inflammation, pain, and fever.
Biochemical And Physiological Effects
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one inhibits the activity of COX-2 in a dose-dependent manner, with higher doses resulting in greater inhibition. Moreover, (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one has been shown to reduce the production of prostaglandins and other inflammatory mediators in various cell types, including macrophages and synovial cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one is its high potency and selectivity for COX-2 inhibition. This makes it a valuable tool for studying the role of COX-2 in various disease states and for identifying potential drug targets. However, (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several promising future directions for research on (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one. One area of interest is the development of new drugs based on the structure of (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one. By modifying the structure of (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one, it may be possible to create more potent and selective COX-2 inhibitors with fewer side effects. Moreover, (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one may have potential applications in the synthesis of novel materials, such as polymers and nanoparticles, which could have a range of industrial and biomedical applications. Finally, further research is needed to fully understand the mechanism of action of (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one and its potential therapeutic applications in various disease states.
Synthesis Methods
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one can be synthesized using a variety of methods, including the reaction of 2,4-difluorobenzaldehyde with chloroacetone in the presence of a base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one.
Scientific Research Applications
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one has been extensively studied for its potential application in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases, such as arthritis and fever. Moreover, (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one has been investigated for its potential use in material science, particularly in the synthesis of novel polymers and other materials.
properties
CAS RN |
135133-19-6 |
|---|---|
Product Name |
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one |
Molecular Formula |
C9H7ClF2O |
Molecular Weight |
204.6 g/mol |
IUPAC Name |
(2S)-2-chloro-1-(2,4-difluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7ClF2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3/t5-/m0/s1 |
InChI Key |
QDXQWKIKBKUTRB-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)C1=C(C=C(C=C1)F)F)Cl |
SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)F)Cl |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)F)Cl |
synonyms |
1-Propanone, 2-chloro-1-(2,4-difluorophenyl)-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



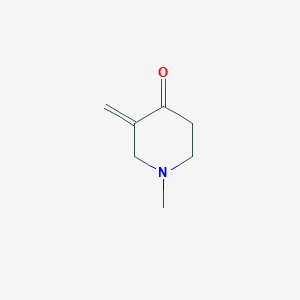
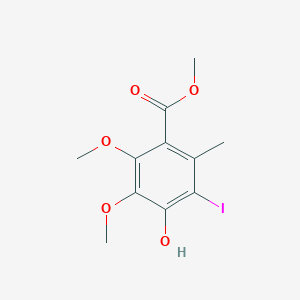
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
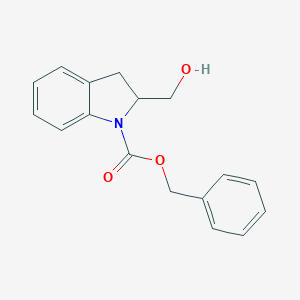
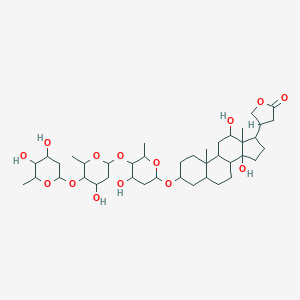
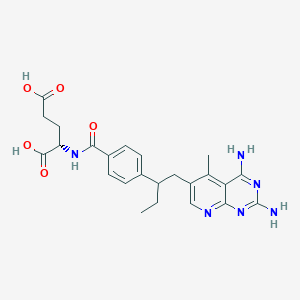
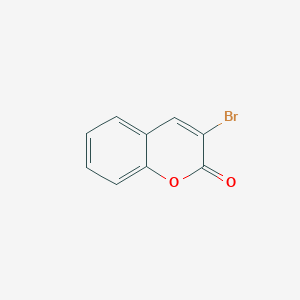
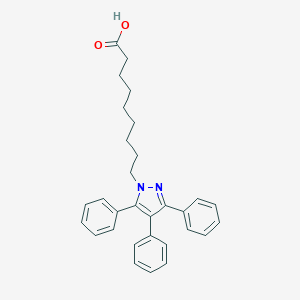
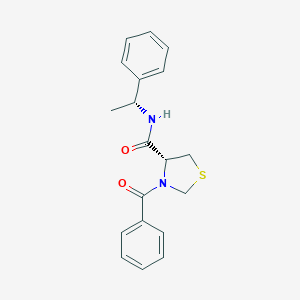
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)

